Spiro[3.5]nonane-2-carboxylic acid
Description
Evolution of Research on Spirocyclic Systems
The study of spirocyclic compounds, molecules containing two or more rings linked by a single common atom, has a history spanning over six decades in medicinal chemistry. tandfonline.com Initially, the synthesis of these complex structures was considered a significant challenge due to the presence of a quaternary carbon at the spiro-center. tandfonline.com However, the increasing demand for compounds with enhanced three-dimensionality and a higher proportion of sp3-hybridized atoms has fueled a surge in research and development of synthetic methodologies for these scaffolds. tandfonline.comacs.org
Early research often focused on the synthesis of relatively simple spiro systems. Over time, advancements in synthetic organic chemistry have enabled the creation of more complex and functionally diverse spirocyclic molecules. This evolution has been driven by the recognition that the rigid and defined three-dimensional arrangement of spirocycles can offer significant advantages over more planar, aromatic structures. tandfonline.comtandfonline.com This shift towards greater three-dimensionality is associated with improved physicochemical and pharmacokinetic properties, such as increased solubility and metabolic stability. tandfonline.com
Significance of Spiro[3.5]nonane-2-carboxylic Acid as a Representative Spirocyclic Motif
This compound stands out as a representative and valuable building block within the broader class of spirocyclic compounds. Its structure, featuring a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring at the spiro-center, with a carboxylic acid functional group, provides a versatile platform for chemical modification. This specific arrangement allows for the controlled spatial orientation of functional groups, which is crucial for optimizing interactions with biological targets. tandfonline.com
The significance of this motif is highlighted by its use in the synthesis of various derivatives with potential therapeutic applications. For instance, it serves as a precursor for creating novel spiro-heterocyclic systems and has been incorporated into molecules designed as kinase inhibitors and antimicrobial agents. The rigid framework of the spiro[3.5]nonane core helps to lock the conformation of a molecule, which can lead to enhanced efficacy and selectivity for a specific biological target. tandfonline.com
Overview of Current Research Trajectories and Challenges in Spiro[3.5]nonane Chemistry
Current research in spiro[3.5]nonane chemistry is largely directed towards its applications in drug discovery and materials science. Scientists are actively exploring the synthesis of novel spiro[3.5]nonane derivatives and their evaluation as potential therapeutic agents for a range of diseases, including cancer, depression, viral infections, and anxiety. google.comresearchgate.net The ability of the spiro[3.5]nonane scaffold to act as a rigid and three-dimensional framework makes it an attractive component in the design of new drugs. tandfonline.com
Despite the significant progress, challenges remain in the synthesis and functionalization of spiro[3.5]nonane systems. The construction of the spirocyclic core itself can be complex, often requiring multi-step synthetic sequences. wikipedia.orgnih.gov Furthermore, achieving stereoselective synthesis to control the spatial arrangement of substituents on the spirocyclic framework is a critical and often difficult aspect of the research. nih.gov Overcoming these synthetic hurdles is a key focus of ongoing research, with the development of new catalytic methods and synthetic strategies being a major priority. pnrjournal.com The successful resolution of these challenges will undoubtedly lead to the wider application of spiro[3.5]nonane-based compounds in various areas of chemical science.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C10H16O2 |
| IUPAC Name | This compound |
| CAS Number | 92015-84-4 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.5]nonane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)8-6-10(7-8)4-2-1-3-5-10/h8H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTIIAGNMRDTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92015-84-4 | |
| Record name | spiro[3.5]nonane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Spiro 3.5 Nonane 2 Carboxylic Acid and Its Structural Analogs
Retrosynthetic Strategies for Spirocenter Construction
The construction of the quaternary spirocenter is the cornerstone of any synthetic approach towards spiro[3.5]nonane derivatives. Retrosynthetic analysis reveals several key bond disconnections that lead to logical and achievable synthetic pathways. A common strategy involves the disconnection of one of the C-C bonds of the cyclobutane (B1203170) ring, leading to precursors that can undergo intramolecular cyclization.
A primary retrosynthetic disconnection for spiro[3.5]nonane-2-carboxylic acid involves breaking the bond between the spiro carbon and a carbon of the cyclobutane ring. This leads to a cyclohexyl-substituted cyclobutane precursor. For instance, a plausible precursor is a 1-(halomethyl)cyclohexyl-substituted cyclobutane carboxylate, which can undergo an intramolecular nucleophilic substitution to form the spirocyclic system.
Another powerful retrosynthetic approach starts from a gem-disubstituted cyclohexane (B81311) derivative. For example, disconnecting both C-C bonds of the cyclobutane ring attached to the spirocenter leads to cyclohexanone (B45756) and a suitable three-carbon component. A particularly effective precursor is 1,1-bis(bromomethyl)cyclohexane, which can react with a malonic ester derivative in a double alkylation reaction to construct the spiro[3.5]nonane ring system with two carboxylate groups at the 2-position. Subsequent selective decarboxylation, such as the Krapcho decarboxylation, can then yield the desired mono-carboxylic acid. wikipedia.orgresearchgate.net
A related strategy for analogous spiro[3.3]heptane systems, which can be conceptually applied to spiro[3.5]nonanes, involves the use of a spirocyclic keto ester as a key intermediate. nih.gov This intermediate can be assembled via double malonate alkylation of a suitable dihalide. nih.gov The keto group can then be used as a handle for further functionalization or for the introduction of the carboxylic acid moiety.
| Precursor Type | Key Disconnection | Forward Reaction | Reference |
| Cyclohexyl-substituted cyclobutane | C-C bond of cyclobutane ring | Intramolecular cyclization | - |
| gem-Disubstituted cyclohexane | Both C-C bonds of cyclobutane ring at spirocenter | Double alkylation with a malonate derivative | wikipedia.orgresearchgate.net |
| Spirocyclic keto ester | C-C bond of cyclobutane ring | Double malonate alkylation | nih.gov |
Ring-Forming Reactions for Spiro[3.5]nonane Core Synthesis
The formation of the spiro[3.5]nonane core can be achieved through a variety of ring-forming reactions, which can be broadly categorized into cyclization approaches and ring-expansion/rearrangement strategies.
Cyclization Approaches for Spiro[3.5]nonane Ring Formation
Radical cyclizations offer a powerful tool for the construction of cyclic systems under mild conditions with high functional group tolerance. nih.gov The general principle involves the generation of a radical species that subsequently attacks an intramolecular multiple bond to form a new ring. For the synthesis of spiro[3.5]nonane systems, a radical can be generated on a cyclohexyl-appended side chain, which then cyclizes onto an acceptor group to form the cyclobutane ring.
While direct examples for this compound are not prevalent in the literature, the cyclization of ω-haloalkyl-β-ketoesters with cyclic ketones provides a conceptual basis. In a related context, photoredox-catalyzed radical cyclization of unactivated alkene-substituted β-ketoesters has been successfully employed in the synthesis of polyfunctionalized cyclopentanones, a strategy that could be adapted for the formation of four-membered rings under specific conditions. wikipedia.org
| Radical Precursor | Acceptor | Key Features |
| Cyclohexyl-appended alkyl halide | Alkene, alkyne, or carbonyl group | Mild reaction conditions, good functional group tolerance |
| Alkene-substituted β-ketoester | Intramolecular alkene | Photoredox catalysis, potential for stereocontrol |
Anionic cyclization pathways often involve the intramolecular reaction of a carbanion with a suitable leaving group. A classic example is the Thorpe-Ziegler reaction, which can be used to synthesize cyclic ketones. For the spiro[3.5]nonane system, a dinitrile precursor attached to a cyclohexane ring can undergo intramolecular cyclization to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a spirocyclic ketone. This ketone can serve as an intermediate for the synthesis of this compound.
Cationic cyclization reactions, on the other hand, proceed through carbocationic intermediates. A vinyl-substituted cyclohexanol (B46403) derivative, for instance, can be treated with a strong acid to generate a tertiary carbocation on the cyclohexane ring. This carbocation can then be trapped by the intramolecular vinyl group to form the spiro[3.5]nonane skeleton. The position of the resulting positive charge can then be quenched to introduce a functional group that can be converted to a carboxylic acid.
Pericyclic reactions, which proceed through a concerted cyclic transition state, are highly valuable for the stereospecific construction of cyclic systems. The [2+2] cycloaddition is particularly relevant for the synthesis of the cyclobutane ring of the spiro[3.5]nonane core.
A prominent example is the photochemical [2+2] cycloaddition between a cyclohexylidene derivative, such as methylenecyclohexane, and an activated alkene, like an acrylate (B77674) or acrylonitrile. This reaction directly furnishes the spiro[3.5]nonane skeleton with a functional group at the 2-position of the cyclobutane ring, which can be a carboxylic acid precursor. The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the choice of substrates and reaction conditions. For instance, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a ketone with an alkene, can be used to synthesize spirocyclic oxetanes, which can be further transformed into carbocyclic spiro[3.5]nonanes. rsc.org
| Reactant 1 | Reactant 2 | Reaction Type | Key Product Feature |
| Methylenecyclohexane | Acrylate ester | Photochemical [2+2] Cycloaddition | Spiro[3.5]nonane-2-carboxylate |
| Cyclohexanone | Alkene | Paternò-Büchi [2+2] Cycloaddition | Spirocyclic oxetane (B1205548) intermediate |
Ring-Expansion and Rearrangement Strategies
Ring-expansion reactions provide an alternative and often elegant route to spirocyclic systems. These methods typically involve the expansion of a smaller ring attached to the cyclohexane core. A common strategy involves the reaction of a cyclohexanone derivative with a reagent that facilitates the insertion of a one or two-carbon unit.
For example, the reaction of cyclohexanone with diazomethane (B1218177) can lead to the formation of cycloheptanone, but under specific conditions or with appropriately substituted diazoketones, spirocyclic intermediates can be formed and rearranged. A more controlled approach involves the use of sulfur ylides. The reaction of cyclohexanone with a cyclopropyl-substituted sulfur ylide can lead to the formation of an oxaspiropentane intermediate, which can then undergo rearrangement to a spiro[3.5]nonan-2-one. nih.gov This ketone can subsequently be converted to the desired carboxylic acid through standard functional group manipulations.
Catalytic Approaches for Spiro[3.5]nonane Synthesis
Modern synthetic chemistry has increasingly turned to catalytic methods to achieve efficiency, selectivity, and atom economy. For the construction of the spiro[3.5]nonane skeleton, both transition metal-catalyzed and organocatalytic approaches have emerged as powerful tools, enabling the formation of the sterically demanding spirocenter.
Transition metal catalysis offers a robust platform for the construction of complex carbocyclic and heterocyclic ring systems. researchgate.net These methods often involve the activation of unsaturated substrates like alkenes and alkynes, facilitating cyclization reactions that would otherwise be kinetically disfavored. researchgate.net While direct applications to this compound are specific, the principles are well-established in the synthesis of related spirocyclic structures.
Strategies such as enantioselective transition-metal promoted skeletal rearrangements of polyunsaturated substrates are particularly relevant. rsc.org Catalytic systems based on palladium, rhodium, platinum, and gold can promote cycloisomerization reactions, Alder-ene type reactions, and insertions into C-H bonds to form cyclic structures. rsc.org For instance, the synthesis of spiroketals, which share the spirocyclic motif, has been achieved through the transition-metal-catalyzed dihydroalkoxylation of alkynediols and intramolecular reactions of epoxy alkynes. researchgate.net These methodologies showcase the potential for transition metal catalysts to assemble the spiro[3.5]nonane core from appropriately designed acyclic precursors. Metal-catalyzed cyclization reactions have proven to be a powerful and efficient approach for the stereoselective construction of both carbocyclic and heterocyclic frameworks. researchgate.net
A key reaction in this area is the intramolecular Mizoroki-Heck annulation. In a study focused on synthesizing N-methylspiroindolines, a palladium(0)-catalyzed intramolecular cyclization of cyclopentenyl-tethered 2-bromo-N-methylanilines was employed. nih.gov This reaction proceeded with high efficiency and excellent control of stereochemistry. nih.gov
| Substrate Type | Catalyst | Yield | Diastereoselectivity | Reference |
| N-methylallylanilines | Pd(t-Bu₃P)₂ | 59-81% | >98% | nih.gov |
This interactive table summarizes the results of a palladium-catalyzed diastereoselective spirocyclization to form spiroindolines.
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has become a cornerstone of asymmetric synthesis. nih.gov These catalysts often operate by forming transient, reactive intermediates such as enamines or iminium ions, which then participate in stereocontrolled bond-forming events. nih.gov This approach has been successfully applied to the synthesis of various spirocyclic compounds. researchgate.net
For example, bifunctional chiral thioureas have been used to catalyze the reaction between β-nitro oxindoles and aldehydes, affording spiro-α-alkylidene-γ-butyrolactone oxindoles enantioselectively. researchgate.net Similarly, quinine-based catalysts have been employed in cascade reactions of 2-ethylidene 1,3-indandiones and isatylidene-malononitriles to generate unique spiro-bridged heterocyclic compounds with high diastereoselectivity. nih.gov These reactions often proceed through a sequence of events, such as a vinylogous Michael addition followed by cyclization, demonstrating the power of organocatalysis to build molecular complexity rapidly. nih.gov The development of chiral Brønsted acid catalysts has also enabled the synthesis of C₂-symmetric, spirocyclic compounds from simple, widely available starting materials like indole (B1671886) and acetone. researchgate.net
Stereoselective Synthesis of Chiral this compound
The biological activity of chiral molecules is often confined to a single enantiomer. wikipedia.org Consequently, the development of methods to control the absolute and relative stereochemistry during synthesis is of paramount importance. For this compound, the key stereochemical challenge lies in the construction of the quaternary spiro-carbon and any additional stereocenters on the rings.
The construction of quaternary carbon stereocenters—carbon atoms bonded to four distinct carbon substituents—is a long-standing challenge in chemical synthesis. nih.govrsc.org The spiro-carbon of spiro[3.5]nonane is a classic example of such a center. Recent advances in asymmetric catalysis have provided powerful solutions to this problem. rsc.org
Efficient methods include asymmetric Michael additions, dearomative cyclizations, cycloadditions, and allylations, which are facilitated by a new generation of chiral catalysts. rsc.org These catalysts can create the quaternary carbon stereocenter with high levels of enantioselectivity. rsc.org Organocatalytic processes and various organometallic methods have proven effective. nih.gov For example, copper-catalyzed additions of organometallic nucleophiles to prochiral Michael acceptors can achieve high enantioselectivities. nih.gov Another powerful strategy involves the use of chiral lithium amides as noncovalent auxiliaries, which can enable the highly enantioselective alkylation of α-alkynyl and α-allenoic acids to generate all-carbon quaternary centers. escholarship.org Mechanistic studies, including crystallography, have provided insight into the well-defined chiral aggregates responsible for the stereocontrol in these transformations. escholarship.orgescholarship.org
When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is crucial. In the synthesis of spirocycles, diastereoselective control can often be achieved by leveraging existing stereocenters in the starting material or through substrate-controlled reactions.
A notable example is the highly diastereoselective synthesis of spiro[2.2]pentane carboxylic acid ester derivatives. chemrxiv.org This was achieved through the addition of gem-dichlorocarbene to an α,β-unsaturated amide derived from a chiral camphorpyrazolidinone auxiliary. chemrxiv.org The inherent chirality of the camphor-derived unit directs the approach of the carbene, leading to the formation of one diastereomer preferentially. chemrxiv.org Similarly, the palladium-catalyzed intramolecular Mizoroki–Heck reaction to form spiroindolines from a chiral precursor derived from (+)-Vince lactam yielded products with greater than 98% diastereoselectivity. nih.gov The stereochemical outcome was confirmed by X-ray crystallography and rationalized by density functional theory (DFT) calculations, which indicated that the reaction proceeds via an anti-insertion pathway. nih.gov
One of the most established strategies for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk
| Chiral Auxiliary | Typical Application | Key Features | Reference |
| Evans Oxazolidinones | Aldol reactions, Alkylations | Highly diastereoselective, predictable stereochemistry, removable by hydrolysis. | tcichemicals.com |
| Pseudoephedrine/Pseudoephenamine | Alkylation of amides | Forms crystalline derivatives, provides excellent stereocontrol, especially for quaternary centers. | wikipedia.orgnih.gov |
| trans-2-Phenyl-1-cyclohexanol | Ene reactions | Used in the synthesis of (-)-heptemerone B and (-)-guanacastepene E. | wikipedia.org |
This interactive table summarizes common chiral auxiliaries and their applications in asymmetric synthesis.
Pseudoephedrine, for instance, can be reacted with a carboxylic acid to form an amide. Deprotonation followed by reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity, directed by the chiral scaffold of the auxiliary. wikipedia.org Pseudoephenamine has been highlighted as a particularly versatile auxiliary that provides remarkable stereocontrol in alkylation reactions that form quaternary carbon centers. nih.gov
The "chiral pool" approach is another resource-efficient strategy. This method utilizes readily available and inexpensive chiral compounds from nature, such as amino acids, sugars, or terpenes, as starting materials for a synthesis. tcichemicals.com By starting with a molecule that already possesses the desired chirality, the need for asymmetric induction steps can be minimized. For example, the synthesis of novel spiroindolines has been achieved starting from the stereopure (+)-Vince lactam, a well-known chiral building block. nih.gov
Development of Scalable and Sustainable Synthetic Routes
The transition from laboratory-scale synthesis to industrial production necessitates the development of methodologies that are not only efficient and high-yielding but also economically viable and environmentally benign. This section explores the application of green chemistry principles and modern manufacturing technologies to the synthesis of this compound.
Green chemistry aims to minimize the environmental impact of chemical processes. The synthesis of spiro compounds can be made more sustainable by adhering to these principles. nih.govnih.govmdpi.com Key strategies include the use of safer solvents, catalytic methods, and energy-efficient reaction conditions.
For the synthesis of spirocycles, traditional methods often rely on volatile and hazardous organic solvents. A greener alternative is the use of ethanol (B145695), which is a bio-based and less toxic solvent. mdpi.comnih.gov Microwave-assisted organic synthesis, often in combination with green solvents like ethanol or even water, can significantly reduce reaction times and energy consumption. mdpi.comnih.gov For instance, a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology has been developed for the synthesis of various spiro compounds, showcasing the potential of combining green solvents with energy-efficient heating. mdpi.comnih.gov
The use of catalysts is another cornerstone of green chemistry, as they can replace stoichiometric reagents and enable more efficient transformations. For the construction of spirocyclic frameworks, iodine has been shown to be an efficient catalyst in pseudo four-component reactions under solvent-free conditions, often accelerated by microwave irradiation. nih.gov Ionic liquids, such as 1-methylimidazolium (B8483265) chloride, have also been employed as organocatalysts in the synthesis of spiro compounds, offering advantages in terms of recyclability and reduced waste generation. mdpi.comnih.gov
While a specific green synthesis for this compound is not extensively detailed in the literature, the principles outlined above can be applied to its hypothetical synthesis. A plausible green route could involve a domino reaction using a biodegradable solvent and a recyclable catalyst to construct the spiro[3.5]nonane framework, followed by a selective oxidation or carboxylation step under mild conditions to introduce the carboxylic acid functionality.
Table 1: Green Chemistry Approaches in Spirocyclic Compound Synthesis
| Green Chemistry Principle | Application in Spirocycle Synthesis | Potential for this compound |
| Use of Safer Solvents | Ethanol, water, ionic liquids, and solvent-free conditions have been successfully employed. mdpi.comnih.govmdpi.com | Employing ethanol or water as a solvent in the key cyclization step. |
| Catalysis | Iodine and ionic liquids have been used as efficient catalysts. nih.govmdpi.com | Utilizing a recyclable organocatalyst for the formation of the spirocyclic core. |
| Energy Efficiency | Microwave irradiation has been shown to accelerate reactions and reduce energy consumption. mdpi.comnih.gov | Implementing microwave-assisted synthesis to shorten reaction times. |
| Atom Economy | Multicomponent and domino reactions maximize the incorporation of starting materials into the final product. mdpi.comnih.gov | Designing a convergent synthesis that minimizes the formation of byproducts. |
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals, including spirocyclic compounds. nih.govresearchgate.netyoutube.com This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. nih.gov
The automation of flow synthesis allows for high-throughput screening of reaction conditions and the rapid production of compound libraries for drug discovery. acs.org For the production of spirocyclic compounds, flow chemistry can facilitate multi-step sequences in a "telescoped" fashion, where the output of one reactor is directly fed into the next, minimizing manual handling and purification steps. youtube.com This approach is particularly beneficial for scalable synthesis, as scaling up is achieved by running the system for a longer duration rather than increasing the reactor size, which can introduce issues with heat and mass transfer in batch processes. nih.gov
While the direct application of flow chemistry to the synthesis of this compound is not yet documented, the technology holds significant promise. A potential flow process could involve the in-situ generation of a reactive intermediate for the cyclization step, followed by an in-line purification and a subsequent carboxylation reaction in a second flow module. This would allow for a continuous and automated production of the target molecule.
Table 2: Advantages of Flow Chemistry for Spirocyclic Compound Production
| Feature | Benefit |
| Precise Control | Improved reaction selectivity and yield. |
| Enhanced Safety | Safe handling of hazardous reagents and exothermic reactions. nih.gov |
| Scalability | Straightforward scale-up by extending run time. nih.gov |
| Automation | High-throughput optimization and library synthesis. acs.org |
| Telescoped Reactions | Reduced manual handling and purification steps. youtube.com |
Synthesis of Heteroatom-Containing Spiro[3.5]nonane Analogs (e.g., Oxa-, Aza-, Thia-Spiro[3.5]nonanes)
The introduction of heteroatoms such as oxygen, nitrogen, and sulfur into the spiro[3.5]nonane framework can significantly modulate the physicochemical and biological properties of the resulting analogs. Several synthetic strategies have been developed to access these valuable compounds.
A new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described, which can be a precursor for more complex structures. mdpi.com The synthesis of functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has also been reported, highlighting the potential for creating diverse analogs for drug discovery. univ.kiev.uaresearchgate.net These syntheses often involve multi-step sequences and can be performed on a multigram scale. univ.kiev.ua For instance, tert-butyl-1-formyl-7-oxa-2-azaspiro-[3.5]nonane-2-carboxylate has been prepared and purified by vacuum distillation. univ.kiev.ua
The synthesis of 7-azaspiro[3.5]nonane derivatives is also of significant interest. google.comnih.gov A multi-step synthesis for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate has been patented, indicating its potential for industrial applications. google.com
Regarding sulfur-containing analogs, the synthesis of 1-oxa-7-thiaspiro[3.5]nonane-2,3-dicarboxylate has been achieved through a Paternò–Büchi reaction of tetrahydro-4H-thiopyran-4-one with maleic anhydride, followed by further transformations. rsc.org The synthesis of spirocyclic compounds containing a thia-moiety has also been explored in the context of cephalosporin (B10832234) analogs. nih.gov
Reactivity and Derivatization Chemistry of Spiro 3.5 Nonane 2 Carboxylic Acid
Chemical Transformations of the Carboxylic Acid Functional Group
The carboxylic acid moiety is the primary site of reactivity in spiro[3.5]nonane-2-carboxylic acid, allowing for a variety of classical transformations.
Esterification and Amidation Reactions
Esterification: The conversion of this compound into its corresponding esters can be achieved through Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, which typically serves as the solvent, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.govresearchgate.net The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. nih.gov Subsequent dehydration leads to the formation of the ester and water. researchgate.net The process is an equilibrium, and to favor the ester product, the alcohol is often used in large excess or water is removed as it forms. researchgate.net
Amidation: Amides of this compound are typically synthesized via a two-step process. First, the carboxylic acid is converted into a more reactive intermediate, the acid chloride. This is commonly done using thionyl chloride (SOCl₂). The resulting spiro[3.5]nonane-2-carbonyl chloride can then be treated with ammonium (B1175870) hydroxide (B78521) (NH₄OH) or an appropriate amine to yield the corresponding primary, secondary, or tertiary amide. For instance, the amide of this compound has been successfully prepared, presenting as a solid with a melting point of 157°C.
Decarboxylation Pathways and Mechanisms
Decarboxylation involves the removal of the carboxyl group, releasing carbon dioxide. For simple aliphatic carboxylic acids, this transformation typically requires harsh conditions. However, specific pathways can facilitate this process. One notable reaction for this compound is decarboxylative halogenation, also known as the Hunsdiecker reaction or a variation thereof.
This process allows for the one-pot conversion of the carboxylic acid into an organic halide. The reaction can be initiated by converting the carboxylic acid to its silver salt, followed by treatment with a halogen. An alternative and more general approach involves the direct reaction of the carboxylic acid with a reagent system like N-iodosuccinimide or a combination of a halogen source and a catalyst that induces decarboxylation and traps the resulting radical or ionic intermediate with a halogen atom. This method effectively replaces the carboxylic acid group with a halide, cleaving the carbon-carbon bond to the carboxyl group.
Formation of Acid Halides and Anhydrides
Acid Halides: Acid halides are valuable synthetic intermediates due to their high reactivity. This compound can be readily converted to its acid chloride, spiro[3.5]nonane-2-carbonyl chloride, by reaction with thionyl chloride (SOCl₂). Similarly, reaction with phosphorus tribromide (PBr₃) would yield the corresponding acid bromide. These reagents work by transforming the hydroxyl group of the carboxylic acid into a good leaving group, which is then displaced by a halide ion.
Acid Anhydrides: Once the acid halide is formed, it can be used to synthesize an acid anhydride. The nucleophilic acyl substitution reaction of spiro[3.5]nonane-2-carbonyl chloride with a carboxylate salt, such as the sodium salt of this compound, would produce the corresponding symmetrical acid anhydride. This reaction proceeds by the attack of the carboxylate anion on the highly electrophilic carbonyl carbon of the acid chloride, followed by the elimination of the chloride ion.
Functionalization of the Spiro[3.5]nonane Ring System
The spiro[3.5]nonane core is a saturated, carbocyclic system composed of cyclobutane (B1203170) and cyclohexane (B81311) rings. This structure is generally stable and less reactive than the carboxylic acid group.
Peripheral Substitutions and Modifications of the Spiro Rings
Direct functionalization of the C-H bonds on the spiro[3.5]nonane ring system of the pre-formed carboxylic acid is not widely documented in available research. Synthetic strategies typically focus on building the substituted spirocyclic framework from different, appropriately functionalized precursors rather than modifying the parent spiro[3.5]nonane skeleton. The synthesis of related structures, such as methyl-substituted 2,7-diazaspiro[3.5]nonanes, relies on methods like nitrile lithiation/alkylation starting from different building blocks.
Oxidation and Reduction Reactions of the Spirocyclic Core
The saturated hydrocarbon rings of the spiro[3.5]nonane core are generally resistant to oxidation and reduction under typical laboratory conditions. Research on related carbocyclic spiro compounds has noted their resistance to metabolic alteration, which implies a high degree of chemical stability against oxidative processes. There is a lack of specific research findings detailing the oxidation or reduction of the spirocyclic core of this compound itself. Reactions involving this compound predominantly target the more reactive carboxylic acid functional group.
Introduction of Additional Functionalities (e.g., Halogenation, Amination)
The functionalization of the this compound framework can be achieved through various chemical transformations, allowing for the introduction of diverse functional groups that can modulate the molecule's physicochemical and biological properties.
Halogenation: The introduction of halogen atoms onto the spiro[3.5]nonane core can be accomplished, particularly at the α-position to the carboxylic acid group. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination of carboxylic acids. libretexts.org This reaction proceeds by converting the carboxylic acid to an acyl bromide intermediate with a catalyst like phosphorus tribromide (PBr₃). This intermediate more readily forms an enol, which then reacts with bromine. libretexts.orgchemistrysteps.com The resulting α-bromoacyl bromide can then transfer its bromine to the starting carboxylic acid, regenerating the acyl bromide for the catalytic cycle. A similar approach can be used for α-chlorination, often employing reagents like N-chlorosuccinimide (NCS) in conjunction with thionyl chloride to form the reactive acid chloride in situ. chemistrysteps.com These α-halo derivatives are versatile intermediates for further nucleophilic substitution reactions.
Amination: The introduction of an amino group is a key transformation, leading to the formation of spirocyclic amino acids, which are valuable scaffolds in drug discovery. Direct amination of the carboxylic acid is challenging, but the α-halo acids produced via halogenation can serve as precursors. These compounds readily undergo SN2 substitution reactions with nucleophiles like ammonia (B1221849) to yield α-amino this compound. libretexts.org The resulting spirocyclic amino acids possess a constrained conformation that can enhance binding to biological targets.
Synthesis of Spiro[3.5]nonane-Based Scaffolds and Complex Architectures
The rigid spiro[3.5]nonane framework is an attractive starting point for the synthesis of more complex molecular architectures. Its three-dimensional nature is sought after in modern drug design to create molecules that can interact with biological targets with high specificity and efficacy. mdpi.com The synthesis of these complex scaffolds often leverages the functional handles on the this compound core.
The construction of these larger structures is a testament to the versatility of the spirocyclic core. These scaffolds are often designed to mimic or replace existing cyclic structures in bioactive molecules, such as piperidine, to improve properties like metabolic stability. The inherent rigidity of the spiro junction helps to pre-organize appended functional groups in a defined spatial orientation, which can be crucial for molecular recognition and biological activity. mdpi.com
Preparation of Spirocyclic Lactams and Other Heterocycles
The functional groups of this compound and its derivatives can be utilized to construct various heterocyclic systems, with spirocyclic lactams being a prominent example.
Spirocyclic Lactams: Lactams, which are cyclic amides, are important structural motifs in many biologically active compounds, including antibiotics. Spiro-fused β-lactams (four-membered rings) and γ-lactams (five-membered rings) are of particular interest. nih.gov One of the primary methods for synthesizing β-lactams is the Staudinger [2+2] cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. ugent.be In the context of this compound, the carboxylic acid can be converted into a ketene precursor. For instance, the corresponding acid chloride can generate a ketene that then reacts with an appropriate imine to form the spiro-β-lactam ring. ugent.be The synthesis of spiro-fused γ-lactams can be achieved through methods like 1,3-dipolar cycloaddition reactions. nih.gov
The synthesis of these spirocyclic heterocycles is significant as it combines the rigid spiro core with the pharmacologically important lactam ring, leading to novel compounds with potential therapeutic applications.
| Heterocycle Type | General Synthetic Method | Key Reactants |
| Spiro-β-Lactam | Staudinger [2+2] Cycloaddition | Ketene (from carboxylic acid derivative) and Imine |
| Spiro-γ-Lactam | 1,3-Dipolar Cycloaddition | Diazo-γ-lactam and Dipolarophile |
| Spiro-1,3-thiazolidin-4-one | Cycloaddition | Steroidal ketone, Aniline, and Thioglycolic acid |
| Spiro-1,3-oxazolidin-2-one | Intramolecular Cyclization | Amino alcohol and Triphosgene |
Construction of Spiro[3.5]nonane Conjugates and Hybrid Molecules
The concept of creating hybrid molecules by combining two or more distinct pharmacophores into a single entity is a growing strategy in drug discovery. The spiro[3.5]nonane scaffold serves as an excellent core for the construction of such conjugates and hybrids. beilstein-journals.org These hybrid molecules are designed to interact with multiple biological targets or to combine the beneficial properties of different molecular fragments. beilstein-journals.org
The synthesis of these conjugates often involves the derivatization of the carboxylic acid group of this compound. For example, the carboxylic acid can be activated and coupled with an amine-containing molecule to form a stable amide linkage. This is a common strategy in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is linked to a monoclonal antibody that targets cancer cells. synmedchem.com While not specific to this compound, the principles of linker chemistry and payload attachment are directly applicable.
Computational and Theoretical Investigations of Spiro 3.5 Nonane 2 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio Studies)
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule in the absence of environmental effects. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose.
A primary focus of quantum chemical calculations would be the analysis of the electronic structure and bonding within spiro[3.5]nonane-2-carboxylic acid. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would provide insights into the distribution of electron density and the nature of the chemical bonds. tandfonline.comnih.gov
Key areas of investigation would include:
Molecular Orbital (MO) Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For spiro compounds, there can be significant interaction at the spiro-center between the π-electron systems of the two rings, if present. aip.org
Natural Bond Orbital (NBO) Analysis: This analysis would help in understanding hyperconjugative interactions and the delocalization of electron density. It can reveal important through-bond and through-space interactions that contribute to the molecule's stability.
Electrostatic Potential (ESP) Mapping: An ESP map would identify the electrophilic and nucleophilic regions of the molecule. The carboxylic acid group would be expected to be a region of high negative potential, indicating its susceptibility to electrophilic attack.
Illustrative Data for Electronic Properties of a Spirocyclic Carboxylic Acid
| Property | Representative Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity. |
| Dipole Moment | 2.1 D | Influences intermolecular interactions. |
| Note: The values in this table are representative for a generic spirocyclic carboxylic acid and are not specific to this compound. |
The rigid, three-dimensional nature of spiro compounds leads to a complex conformational landscape. mdpi.com For this compound, the cyclohexane (B81311) ring can adopt various conformations (chair, boat, twist-boat), and the orientation of the carboxylic acid group relative to the cyclobutane (B1203170) ring introduces further possibilities.
A thorough conformational analysis would involve:
Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the molecule to identify all possible stable conformers.
Geometry Optimization: Each identified conformer would be optimized to find its lowest energy geometry.
Frequency Calculations: These calculations would confirm that the optimized geometries are true energy minima and would provide thermodynamic data like zero-point vibrational energies.
The relative energies of the different conformers would define the conformational energy landscape, indicating which structures are most likely to be populated at a given temperature. rsc.orgresearchgate.net For similar spirocyclic systems, chair-like conformers are often found to be predominant. rsc.org
Representative Conformational Energy Data
| Conformer | Relative Energy (kcal/mol) | Key Structural Feature |
| Chair-Equatorial | 0.00 | Carboxylic acid group in equatorial position. |
| Chair-Axial | 1.5 - 2.5 | Carboxylic acid group in axial position. |
| Twist-Boat | 5.0 - 6.0 | Twisted conformation of the cyclohexane ring. |
| Note: This table illustrates a plausible energy ranking for conformers of this compound based on general principles of conformational analysis. |
Stereoelectronic effects, which describe the influence of orbital interactions on the structure and reactivity of a molecule, are particularly important in rigid systems like spirocycles. In this compound, these effects could manifest in several ways:
Anomeric Effects: Although classical anomeric effects involve heteroatoms, analogous interactions between the sigma orbitals of the C-C bonds and the pi-system of the carbonyl group could influence the preferred conformation of the carboxylic acid.
Through-Space Interactions: The close proximity of the two rings can lead to through-space interactions between orbitals, which can affect the molecule's electronic properties and reactivity. researchgate.netpsu.edu
Molecular Mechanics and Dynamics Simulations
While quantum chemical calculations provide detailed information about isolated molecules, molecular mechanics and dynamics simulations are essential for understanding the behavior of molecules over time and in condensed phases.
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of this compound in solution. tandfonline.com By simulating the motion of the atoms over time, MD can reveal:
Conformational Interconversions: The pathways and rates of conversion between different conformers, such as the ring-flipping of the cyclohexane moiety. nih.gov
Flexibility and Rigidity: The root-mean-square fluctuation (RMSF) of each atom can identify the most flexible and rigid parts of the molecule.
Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences of the molecule.
In a theoretical context, MD simulations can also be used to predict how molecules of this compound might interact with each other and pack in a condensed phase, such as a crystal.
Key aspects to investigate would include:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Simulations can identify the preferred hydrogen bonding networks, which would be crucial in determining the crystal packing.
Van der Waals Interactions: The shape and size of the spirocyclic framework will influence how the molecules pack together to maximize van der Waals interactions.
Radial Distribution Functions (RDFs): RDFs can be calculated from the simulation to show the probability of finding another molecule at a certain distance from a reference molecule, providing insights into the local structure of the condensed phase. tandfonline.com
Prediction of Reaction Mechanisms and Energy Profiles
Computational chemistry plays a pivotal role in elucidating the intricate details of chemical reaction mechanisms, offering a window into the energetic landscapes that govern molecular transformations. grnjournal.us For a molecule like this compound, theoretical methods can be employed to predict the most likely pathways for its reactions, identify transient intermediates, and calculate the energy barriers that determine reaction rates.
The prediction of reaction mechanisms for spiro compounds often involves the use of quantum mechanical methods, such as Density Functional Theory (DFT). nih.gov These methods can model the electronic structure of the molecule and map out the potential energy surface of a given reaction. For instance, in reactions involving the carboxylic acid group of this compound, such as esterification or amidation, computational models can predict the geometry of the transition states and the activation energies required. This information is crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes.
Furthermore, computational studies can explore reactions involving the spirocyclic core itself. The inherent ring strain in the cyclobutane moiety can influence its reactivity. acs.orgmasterorganicchemistry.com Theoretical calculations can predict the outcomes of ring-opening or rearrangement reactions, which are often driven by the release of this strain. acs.org By modeling the energy profiles of these potential reaction pathways, chemists can anticipate the stability of the spirocyclic framework under various conditions and design synthetic strategies that either preserve or intentionally modify the core structure.
| Computational Method | Predicted Parameter | Hypothetical Value for a Reaction of this compound |
| Density Functional Theory (DFT) | Activation Energy (Ea) for a hypothetical reaction | 20-30 kcal/mol |
| Ab initio methods | Reaction Enthalpy (ΔH) for a hypothetical reaction | -10 to +10 kcal/mol |
| Transition State Theory | Rate Constant (k) at a given temperature | Variable, dependent on Ea |
Theoretical Evaluation of Ring Strain and Stability in Spiro[3.5]nonane Systems
Computational methods provide a quantitative means to evaluate the ring strain energy (RSE). researchgate.netosti.gov The RSE is typically calculated as the difference in energy between the cyclic molecule and a corresponding acyclic, strain-free reference compound. chemrxiv.org For spiro[3.5]nonane, the total RSE would be a composite of the strain in the four-membered and six-membered rings, slightly modified by the spiro-fusion.
The cyclobutane ring in spiro[3.5]nonane is expected to exhibit significant angle strain due to its C-C-C bond angles being constrained to approximately 90°, a considerable deviation from the ideal tetrahedral angle of 109.5°. acs.orgmasterorganicchemistry.com To alleviate some of the torsional strain that would arise from a perfectly planar conformation, the cyclobutane ring typically adopts a puckered or folded conformation. nih.gov The cyclohexane ring, in contrast, can adopt a relatively strain-free chair conformation. However, the spiro-fusion will introduce some degree of distortion to both rings compared to their unsubstituted counterparts.
Theoretical calculations can predict the preferred conformations of this compound and the energetic differences between various conformers. These calculations are essential for understanding the molecule's three-dimensional shape and how it might interact with other molecules, such as in a biological context.
| Ring System | Primary Type of Strain | Estimated Ring Strain Energy (kcal/mol) |
| Cyclobutane | Angle and Torsional Strain | ~26 |
| Cyclohexane (Chair) | Minimal Strain | ~0 |
| Spiro[3.5]nonane | Composite Strain | Estimated to be slightly more than the sum of its parts due to spiro-fusion |
The estimated ring strain energy for cyclobutane is based on literature values for the parent cycloalkane. acs.orgmasterorganicchemistry.com The actual strain in the spiro compound may vary.
In Silico Approaches for Structural Design and Chemical Space Exploration
In silico methods have become indispensable in modern drug discovery and materials science for the rational design of new molecules with desired properties. nih.gov For a molecule like this compound, these computational approaches can be used to explore its vast chemical space and to design derivatives with enhanced biological activity or specific material properties.
Structure-based drug design (SBDD) is a powerful in silico technique that relies on the three-dimensional structure of a biological target, such as an enzyme or a receptor. nih.gov If this compound were identified as a hit compound in a screening campaign, molecular docking simulations could be used to predict its binding mode within the active site of the target protein. nih.govrsc.org These simulations would provide valuable information about the key interactions between the ligand and the protein, such as hydrogen bonds involving the carboxylic acid group or hydrophobic interactions with the spirocyclic core.
The insights gained from docking studies can then guide the design of new analogs. For example, modifications could be made to the spiro[3.5]nonane scaffold to improve its fit within the binding pocket, or additional functional groups could be introduced to form new, favorable interactions with the target. This iterative process of design, virtual screening, and computational evaluation allows for the rapid exploration of a large number of potential derivatives without the need for immediate synthesis, thereby accelerating the discovery process. nih.gov
Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed to build mathematical models that correlate the structural features of a series of spiro[3.5]nonane derivatives with their observed biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, further refining the design process. The exploration of the chemical universe of ring systems, including spiro compounds, is an active area of computational research, with the goal of identifying novel and synthetically accessible scaffolds for future applications. acs.org
Applications of Spiro 3.5 Nonane 2 Carboxylic Acid As a Synthetic Building Block
Utilization in the Synthesis of Conformationally Restricted Scaffolds
The inherent rigidity of the spiro[3.5]nonane framework makes it an exceptional building block for creating molecules with limited conformational freedom. This is a highly sought-after characteristic in medicinal chemistry, as restricting the shape of a molecule can lead to enhanced potency and selectivity for its biological target. The spirocyclic structure provides a dense and rigid core, which establishes well-defined spatial arrangements for the substituents attached to it.
This principle is applied in the design of non-natural amino acids, where the spiro scaffold introduces conformational constraints that are critical for biological activity. For instance, modified proline analogues incorporating spirocyclic structures are key components in advanced antiviral agents. mdpi.com The synthesis of spiro[3.3]heptane-based glutamic acid analogs further demonstrates this strategy, where the rigid scaffold is used to probe and understand ligand-target interactions, specifically with enzymes like H. pylori glutamate (B1630785) racemase. nih.gov By locking the molecule into a specific conformation, researchers can gain valuable insights into the binding requirements of biological receptors.
Role in the Creation of Novel Chemical Space and Structural Diversity
The exploration of novel chemical space is a primary objective in drug discovery and materials science. Spiro[3.5]nonane-2-carboxylic acid and related spirocyclic compounds are instrumental in achieving this goal by providing access to three-dimensional molecular architectures that are not readily accessible through traditional synthetic routes. While many organic molecules are planar, spirocycles inherently possess a 3D geometry.
Utilizing building blocks like this compound allows chemists to construct innovative scaffolds and diversify molecular libraries. nih.gov This expansion into new structural territories is crucial for identifying molecules with unique biological activities or material properties. The defined exit vectors from the spiro core allow for systematic exploration of the surrounding chemical space, enabling the fine-tuning of a compound's physicochemical properties.
As a Chiral Scaffold for Asymmetric Synthesis
This compound, which is chiral, can be employed as a scaffold in asymmetric synthesis to produce enantiomerically pure compounds. The development of chiral phase-transfer catalysts based on N-spiro structures highlights the utility of the spiro framework in controlling stereochemistry. nih.gov These catalysts have proven effective in the asymmetric alkylation of glycine (B1666218) ester derivatives to produce unnatural alpha-amino acids. nih.gov
A common challenge is obtaining the spirocyclic building block itself in an enantiomerically pure form. A widely used method is the resolution of a racemic mixture of the carboxylic acid. beilstein-journals.orgnih.gov This technique involves reacting the racemic this compound with a chiral auxiliary, such as a chiral alcohol, to form a mixture of diastereomeric esters. nih.gov These diastereomers, having different physical properties, can then be separated by standard chromatographic techniques. beilstein-journals.orgnih.gov Following separation, the chiral auxiliary is cleaved under mild conditions to yield the individual enantiomers of the this compound, which can then be used in further stereoselective syntheses. nih.gov
Integration into Complex Organic Molecules and Natural Product Synthesis (as building block)
The utility of this compound and its derivatives as building blocks is evident in their incorporation into complex, high-value molecules. A prominent example is the synthesis of the antiviral drug ledipasvir (B612246), which is used to treat hepatitis C virus (HCV) infections. mdpi.com A key component of ledipasvir is a spirocyclic proline analogue, specifically 5-azaspiro[2.4]heptane-6-carboxylic acid, demonstrating the pharmaceutical industry's application of such scaffolds. mdpi.com
Furthermore, the principles of asymmetric synthesis using spiro scaffolds have been successfully applied to the creation of analogues of L-Dopa (L-3,4-dihydroxyphenylalanine) ester, an important therapeutic agent for Parkinson's disease. nih.gov This underscores the role of spirocyclic building blocks in constructing key intermediates for pharmacologically active compounds.
| Application Area | Example Molecule/Target | Key Finding/Significance |
| Antiviral Drug Synthesis | Ledipasvir (HCV Inhibitor) | A spirocyclic proline analogue is a key structural component of this potent antiviral drug. mdpi.com |
| Neuroactive Compounds | Artificial Glutamate Analogs | The rigid spiro scaffold helps in designing conformationally restricted analogs to study glutamate receptors. nih.gov |
| Asymmetric Synthesis | L-Dopa Ester Analogues | N-spiro chiral phase-transfer catalysts enable the asymmetric synthesis of key amino acid intermediates. nih.gov |
Applications in Advanced Materials Science
The unique structural properties of spiro compounds also make them attractive for applications in materials science, where rigidity, thermal stability, and defined three-dimensional structure are desirable.
Incorporation into Polymeric Architectures
This compound can serve as a monomer or a modifying agent in the synthesis of advanced polymers. The incorporation of spiro junctions into a polymer backbone can significantly impact its properties. Research dating back to the 1960s and 70s explored the synthesis of spiro polymers, such as those derived from the condensation of spiro tetraamines with dianhydrides. dtic.mil These studies aimed to create polymers with high thermal stability and rigidity. dtic.mildtic.mil The spiro center disrupts the planarity and close packing that is typical of linear polymers, which can lead to materials with altered solubility, higher glass transition temperatures, and unique mechanical properties. The carboxylic acid group on this compound provides a reactive handle for polymerization reactions, such as polyester (B1180765) or polyamide formation.
Surface Modification and Nanomaterial Functionalization
The functionalization of nanomaterials is a critical step in tailoring their properties for specific applications. This compound is a candidate for the surface modification of nanoparticles. The carboxylic acid group can act as an anchor, forming covalent or non-covalent bonds with the surface of metal oxide or other nanoparticles.
By attaching the rigid and bulky spiro[3.5]nonane scaffold to a nanomaterial's surface, it is possible to control the surface chemistry and steric environment. This can prevent aggregation of nanoparticles, improve their dispersion in various media, and create specific recognition sites on the surface. The three-dimensional nature of the spirocycle offers a way to introduce a well-defined structural element, which could be further functionalized for applications in catalysis, sensing, or targeted drug delivery systems.
Future Research Directions and Emerging Trends in Spiro 3.5 Nonane 2 Carboxylic Acid Chemistry
Development of Highly Efficient and Atom-Economical Synthetic Methods
The construction of spirocyclic systems, particularly those containing small, strained rings like cyclobutane (B1203170), presents a considerable synthetic challenge. Future research is increasingly directed towards the development of methodologies that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing atom economy and the reduction of solvent and reagent waste.
Recent advancements in the synthesis of other spirocyclic systems highlight potential avenues for the synthesis of spiro[3.5]nonane derivatives. For instance, mechanochemical methods, which involve reactions conducted in the solid state with minimal or no solvent, have been successfully employed for the synthesis of spiro[indole-pyrrolidine] derivatives. mdpi.com This approach offers advantages such as ambient reaction temperatures, short reaction times, and operational simplicity, making it an attractive strategy to explore for the construction of the spiro[3.5]nonane core. mdpi.com Similarly, the use of aqueous conditions, as demonstrated in the synthesis of other spiro compounds, presents an environmentally benign alternative to traditional organic solvents. mdpi.com
Key areas for future development in the synthesis of Spiro[3.5]nonane-2-carboxylic acid and its analogs include:
Catalytic Asymmetric Synthesis: Given the chirality of many biologically active molecules, the development of enantioselective methods for the synthesis of spirocycles is a major focus. rsc.org Organocatalysis, in particular, has seen a rapid increase in its application to spirocycle synthesis and holds promise for accessing specific stereoisomers of this compound. rsc.org
Novel Cycloaddition Strategies: [2+2] cycloaddition reactions are a powerful tool for the formation of four-membered rings. nih.gov Research into new catalytic systems and reaction partners for these cycloadditions could lead to more direct and efficient routes to the spiro[3.5]nonane skeleton.
C-H Activation/Functionalization: Direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. Developing methods to selectively activate and functionalize the C-H bonds of the spiro[3.5]nonane framework would provide a versatile platform for generating a wide range of derivatives.
Exploration of Unconventional Reactivity and Novel Transformations
The strained cyclobutane ring and the carboxylic acid moiety in this compound suggest a rich and potentially unique reactivity profile. Future research will likely focus on harnessing this inherent reactivity to drive novel chemical transformations and access new chemical space.
One area of interest is the exploration of ring-opening and ring-expansion reactions of the cyclobutane ring. The strain within the four-membered ring can be released to drive reactions that form larger, more complex polycyclic systems. Understanding and controlling these transformations could provide access to a diverse array of molecular architectures from a common spirocyclic precursor.
Furthermore, the spatial relationship between the carboxylic acid and the spirocyclic core could lead to unusual intramolecular reactions. For example, in other conformationally restricted spirocyclic systems, the proximity of functional groups has been shown to facilitate otherwise difficult reactions. nih.gov Investigating such intramolecular transformations in derivatives of this compound could lead to the discovery of new synthetic methodologies.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is becoming an indispensable tool in modern chemical research, offering the ability to predict molecular properties, reaction outcomes, and biological activity. For a relatively underexplored molecule like this compound, computational modeling can provide crucial insights and guide experimental work.
Future applications of computational modeling in this area include:
Conformational Analysis: Understanding the three-dimensional shape and flexibility of the spiro[3.5]nonane scaffold is essential for designing molecules with specific biological activities. Computational methods can be used to model the conformational landscape of this compound and its derivatives.
Reaction Mechanism Elucidation: Computational studies can be employed to investigate the mechanisms of potential new reactions involving the spiro[3.5]nonane framework. This can help in optimizing reaction conditions and predicting the feasibility of proposed synthetic routes.
Predictive Dosimetry and Biological Interaction Modeling: Advanced computational models, such as computational fluid dynamics (CFD) and distorted grid (DG) models, are being developed to predict the behavior of molecules in biological systems. nih.govresearchgate.net These models can be used to estimate how derivatives of this compound might interact with biological targets, aiding in the design of new therapeutic agents. nih.govresearchgate.net For instance, computational modeling has been used to understand the dose-response of drug candidates and to identify mutant-specific constraints for inhibitors in melanoma treatment. nih.gov
Integration of Machine Learning and AI in Synthetic Route Planning
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. nih.gov These technologies can analyze vast datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal synthetic routes, and even design novel molecules with desired properties. researchgate.net
For this compound, ML and AI could be instrumental in:
Retrosynthetic Analysis: AI-powered tools can propose multiple synthetic pathways for a target molecule, including those that a human chemist might not consider. This could be particularly valuable for a complex target like a substituted spiro[3.5]nonane derivative.
Reaction Optimization: ML algorithms can be trained to predict the optimal conditions (e.g., temperature, catalyst, solvent) for a given chemical reaction, saving time and resources in the laboratory.
De Novo Molecular Design: Generative models can be used to design new molecules with specific properties, such as high binding affinity to a particular biological target. By incorporating the spiro[3.5]nonane scaffold as a building block, these models could generate novel drug candidates.
Opportunities in the Design of Beyond-Rule-of-Five Chemical Entities
The "Rule of Five" (Ro5) describes a set of physicochemical properties that are often associated with good oral bioavailability in drug candidates. medchemica.com However, there is a growing interest in exploring "beyond Rule of Five" (bRo5) chemical space to tackle challenging biological targets, such as protein-protein interactions. nih.govnih.gov These bRo5 compounds are typically larger and more complex than traditional small-molecule drugs. nih.gov
The rigid, three-dimensional nature of the spiro[3.5]nonane scaffold makes it an attractive building block for the design of bRo5 molecules. By providing a well-defined spatial arrangement of functional groups, this scaffold can help to pre-organize a molecule for binding to a large, flat, or groove-shaped protein surface. researchgate.net
Future research in this area will likely involve:
Incorporation into Macrocycles: The spiro[3.5]nonane unit can be incorporated into macrocyclic structures, which are a common feature of bRo5 drugs. nih.gov This can lead to molecules with unique conformational properties and improved binding affinities.
Design of Peptidomimetics: The spiro[3.5]nonane scaffold can be used to mimic the secondary structures of peptides, which are often involved in protein-protein interactions. This can lead to the development of more stable and cell-permeable alternatives to peptide-based drugs.
Exploration of "Chameleonic" Properties: Some bRo5 compounds exhibit "chameleonic" behavior, meaning they can change their conformation to adapt to different environments (e.g., the aqueous environment of the gut versus the lipid environment of a cell membrane). medchemica.com The conformational properties of spiro[3.5]nonane derivatives could be tuned to promote such behavior, potentially leading to improved oral bioavailability for bRo5 drug candidates. medchemica.com
Q & A
Q. What are the key structural features of spiro[3.5]nonane-2-carboxylic acid, and how do they influence its reactivity?
The compound contains a spirocyclic framework with a carboxylic acid group at the 2-position. The spiro junction creates steric constraints that stabilize transition states during reactions, while the carboxylic acid enables hydrogen bonding and ionic interactions. Structural analysis via X-ray crystallography or NMR can confirm the spatial arrangement of the spiro system and functional groups .
Q. What synthetic routes are commonly used to prepare this compound derivatives?
A typical method involves cyclization of precursors (e.g., ethyl cyanoacetate derivatives) under acidic or basic conditions to form the spirocyclic core, followed by functionalization (e.g., oxidation or carboxylation). For example, ethyl (E/Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate undergoes cyclization with strong acids like HCl to generate intermediates, which are further derivatized to yield the target compound .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
Solubility can be assessed in polar (e.g., water, DMSO) and nonpolar solvents via gravimetric or spectrophotometric methods. Stability studies under varying pH, temperature, and oxidizing conditions (e.g., using TGA or HPLC) are critical. The carboxylic acid group enhances aqueous solubility but may require pH adjustments to prevent precipitation .
Q. What are the primary biological activities associated with this compound derivatives?
Derivatives exhibit enzyme modulation (e.g., glutamate receptor interaction), antimicrobial activity, and potential as protease inhibitors (e.g., HCV NS3). These activities arise from the spirocyclic structure’s conformational rigidity and the carboxylic acid’s ability to form hydrogen bonds with biomolecules .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound derivatives?
Key parameters include:
- Catalysts : Use of Lewis acids (e.g., BF₃·OEt₂) to accelerate cyclization.
- Temperature : Controlled heating (70–90°C) to minimize side reactions.
- Purification : Continuous flow reactors and SCX-2 cartridges for efficient isolation. Post-synthesis, HPLC or GC-MS validates purity, while NMR confirms structural integrity .
Q. What strategies resolve contradictions in bioactivity data between this compound analogs?
Comparative studies using molecular docking, SAR analysis, and enzymatic assays (e.g., IC₅₀ measurements) can identify structural determinants of activity. For instance, replacing the oxygen atom in 7-oxa derivatives with nitrogen (e.g., 7-aza analogs) alters binding affinity to targets like MMPs or glutamate receptors .
Q. How does the spirocyclic framework enhance binding specificity in drug-target interactions?
The rigid spiro structure reduces conformational entropy, allowing precise alignment with enzyme active sites. For example, 2-azaspiro[3.5]nonane-1-carboxylic acid derivatives show enhanced inhibition of HCV NS3 protease due to optimal spatial complementarity. Computational modeling (e.g., MD simulations) and crystallography validate these interactions .
Q. What methodologies are used to analyze the metabolic stability of this compound derivatives?
Q. How can bioisosteric replacement (e.g., substituting oxygen with nitrogen) alter the pharmacological profile of this compound?
Nitrogen incorporation (e.g., 7-aza derivatives) increases basicity and hydrogen-bonding capacity, improving solubility and target engagement. Comparative studies between 7-oxa and 7-aza analogs using enzymatic assays (e.g., Ki determination) and logP measurements quantify these effects .
Q. What advanced techniques characterize the electronic properties of the spirocyclic system?
- DFT calculations : Predict electron density distribution and reactive sites.
- Spectroscopy : UV-Vis and fluorescence spectroscopy assess conjugation effects.
- Electrochemical analysis : Cyclic voltammetry measures redox behavior of the carboxylic acid group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
